molecular formula C8H6N4 B13106920 3,6-Dimethylpyrazine-2,5-dicarbonitrile

3,6-Dimethylpyrazine-2,5-dicarbonitrile

Cat. No.: B13106920
M. Wt: 158.16 g/mol
InChI Key: GMKHLFIGROLNNF-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazine-2,5-dicarbonitrile is a heterocyclic compound featuring a pyrazine core substituted with methyl groups at the 3- and 6-positions and cyano groups at the 2- and 5-positions. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at opposite positions, contributes to its electron-deficient character, making it a candidate for applications in materials science and coordination chemistry. The methyl groups enhance hydrophobicity and may influence crystal packing, while the cyano substituents offer sites for further functionalization. Potential applications include use as a ligand in metal-organic frameworks (MOFs), a precursor for high-energy materials, or a building block for electronic materials due to its conjugated π-system.

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

3,6-dimethylpyrazine-2,5-dicarbonitrile

InChI

InChI=1S/C8H6N4/c1-5-7(3-9)12-6(2)8(4-10)11-5/h1-2H3

InChI Key

GMKHLFIGROLNNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C#N)C)C#N

Origin of Product

United States

Preparation Methods

Oxidation of Tetramethylpyrazine Derivatives

One classical approach involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate as oxidizing agents. This reaction converts methyl groups into cyano or carboxylic acid functionalities, leading to intermediates such as 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, which can be further transformed into the target dicarbonitrile compound. This method is well-documented for laboratory-scale synthesis and can be adapted for industrial scale with appropriate optimization of reaction conditions and purification steps to ensure yield and purity.

Cyclization and Nucleophilic Substitution Routes

Another synthetic strategy involves cyclization reactions of suitable precursors under acidic or basic conditions to form the pyrazine ring bearing cyano groups at the 2 and 5 positions and methyl groups at 3 and 6. Nucleophilic substitution reactions targeting the amino or cyano groups have also been employed to introduce or modify substituents, enhancing the compound's properties or facilitating its formation.

Industrial Synthesis via Minici Reaction

A patent describes the synthesis of related dimethylpyrazine derivatives via the Minici reaction, which involves the treatment of 2,5-dimethylpyrazine with strong acid (concentrated sulfuric acid) and strong oxidants (hydrogen peroxide) in the presence of iron sulfate as a catalyst. The reaction proceeds with controlled addition of aldehydes and temperature regulation (50–60°C) over several hours. Post-reaction workup includes ethyl acetate extraction, pH adjustment, and purification by column chromatography. This method provides high yield, good purity, and scalability, with minimal isomer formation and reduced waste generation. Although specifically described for 2-ethyl-3,6-dimethylpyrazine, the principles can be extended to synthesize 3,6-dimethylpyrazine-2,5-dicarbonitrile by appropriate choice of aldehydes and reaction conditions.

Method Key Reagents and Conditions Description Yield and Purity Notes
Oxidation of Tetramethylpyrazine Selenium dioxide, silver nitrate, controlled temperature Regioselective oxidation to dicarboxylic acid intermediates, then conversion to dicarbonitrile Moderate to high yield; purity depends on purification Suitable for lab and scalable with optimization
Cyclization and Nucleophilic Substitution Acidic/basic conditions, appropriate precursors Formation of pyrazine ring with cyano and methyl groups Yields ~75-80% reported for related compounds Versatile, allows derivative synthesis
One-pot Two-step Catalytic Synthesis (Analogous) Betaine, guanidine carbonate catalysts, methanol solvent Sequential condensation and cyclization, catalyst-optimized Up to 100% conversion in model reactions Potential for adaptation to pyrazine derivatives
Minici Reaction Industrial Method 2,5-dimethylpyrazine, FeSO4·7H2O, H2SO4, H2O2, aldehydes, 50-60°C Oxidative functionalization with controlled addition of aldehyde, extraction, and chromatography High yield, high purity, low impurities Industrially viable, low waste, minimal isomers
  • The oxidation method using selenium dioxide and silver nitrate enables selective functionalization but requires careful control of reagent stoichiometry and temperature to avoid over-oxidation or side reactions.

  • Cyclization and nucleophilic substitution approaches provide flexibility in functional group installation but may involve longer reaction times and multi-step purification.

  • The one-pot catalytic method employing natural product catalysts demonstrates the potential for green chemistry approaches, with rapid reaction times and high conversions, indicating a promising avenue for environmentally friendly synthesis if adapted to pyrazine systems.

  • The Minici reaction-based industrial synthesis shows advantages in cost, yield, and operational simplicity. The controlled addition of reagents and temperature management reduces by-products and enhances product purity, making it suitable for scale-up.

The preparation of this compound is achievable through several synthetic routes, each with distinct advantages:

  • Laboratory-scale oxidation of tetramethylpyrazine offers regioselectivity but requires precise control.

  • Cyclization and substitution methods provide synthetic versatility.

  • Emerging catalytic one-pot methods suggest environmentally benign alternatives.

  • Industrial Minici reaction protocols offer scalable, cost-effective, and high-purity production.

Selecting the optimal method depends on the intended scale, desired purity, cost considerations, and environmental impact. Further research into catalyst development and reaction engineering could enhance yields and sustainability.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylpyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include selenium dioxide for oxidation, hydrogen gas with a suitable catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include:

Scientific Research Applications

3,6-Dimethylpyrazine-2,5-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Dimethylpyrazine-2,5-dicarbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways due to its nitrogen-containing heterocyclic structure. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Thermal Stability: TCAD exhibits exceptional thermal stability (370°C) due to electron delocalization across its azo-linked imidazole cores and strong hydrogen bonding . In contrast, pyridine derivatives with amino groups (e.g., 3,4-Diaminopyridine-2,5-dicarbonitrile) likely decompose at lower temperatures (~200–250°C) due to reduced resonance stabilization . Methyl groups in this compound may moderately enhance stability compared to amino-substituted analogues but are less effective than the azo bridge in TCAD.

Electronic and Optical Properties :

  • Pyridine-3,5-dicarbonitriles with carbazole substituents (e.g., 2,6-Di(carbazolyl)-4-phenylpyridine-3,5-dicarbonitrile) demonstrate strong intramolecular charge transfer (ICT) and TADF, making them ideal for OLEDs .
  • The methyl groups in this compound may reduce conjugation compared to carbazole derivatives, limiting its use in optoelectronics unless functionalized further.

Biological Activity: Pyridine-3,5-dicarbonitriles with propargyl and piperidine groups (e.g., compound 5 in ) show high affinity for σ1/2 receptors (Ki = 1.45 nM), highlighting the role of substituents in pharmacological targeting .

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